2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile
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Overview
Description
2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile is a useful research compound. Its molecular formula is C14H20N4 and its molecular weight is 244.342. The purity is usually 95%.
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Scientific Research Applications
Potential Role in Carcinogenesis
2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile may have implications in the formation of carcinogenic N-nitroso compounds in vivo. Studies emphasize the role of amines and amides as precursors of these carcinogens, with a focus on the occurrence, biotransformation, and epidemiological significance of such compounds in the biosphere. The interaction of certain naturally occurring aromatic amines, including piperidine derivatives, with nitrites, may lead to the formation of carcinogenic N-nitroso-piperidine under acidic conditions, suggesting a potential pathway for carcinogenesis (Lin, 1986).
Involvement in Nucleophilic Aromatic Substitution Reactions
The compound has been studied in the context of nucleophilic aromatic substitution reactions. Research highlights the reaction of piperidine with nitro-substituted benzene derivatives, leading to the formation of piperidinobenzene compounds in quantitative yield. These findings underscore the compound's potential role in synthetic chemistry and its involvement in specific reaction mechanisms (Pietra & Vitali, 1972).
Exploration of Spiropiperidines in Drug Discovery
The compound's structural motif, piperidine, is integral in the synthesis of spiropiperidines, which have gained attention in drug discovery due to their unique three-dimensional chemical space. Recent literature focuses on methodologies used for constructing spiropiperidines, indicating the compound's relevance in the synthesis of novel pharmaceuticals (Griggs, Tape, & Clarke, 2018).
Contribution to Amyloid Imaging in Alzheimer's Disease
This compound is part of a broader class of compounds used in amyloid imaging. This imaging technique is crucial for early detection and understanding the pathophysiological mechanisms of Alzheimer's disease. The compound's structural similarities with other imaging ligands highlight its potential application in this field (Nordberg, 2007).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
The exact mode of action of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile is not well-documented. The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, inhibiting its activity, or modulating its function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
2-amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-17(2)13-4-3-7-18(10-13)12-6-5-11(9-15)14(16)8-12/h5-6,8,13H,3-4,7,10,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAZRPHLFATPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)C2=CC(=C(C=C2)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.